3-[(E)-2-phenylethenyl]piperidine hydrochloride
Description
3-[(E)-2-phenylethenyl]piperidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a phenyl group attached to an ethenyl group, which is further connected to a piperidine ring. It is commonly used in scientific research and various industrial applications.
Properties
IUPAC Name |
3-[(E)-2-phenylethenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,8-9,13-14H,4,7,10-11H2;1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBGBWPYGPBNOP-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CNC1)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-phenylethenyl]piperidine hydrochloride typically involves the reaction of piperidine with a suitable phenyl-containing reagent under controlled conditions. One common method is the reaction of piperidine with phenylacetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-[(E)-2-phenylethenyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
3-[(E)-2-phenylethenyl]piperidine hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of biological systems and the development of new drugs.
Medicine: As a potential therapeutic agent in the treatment of various diseases.
Industry: In the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 3-[(E)-2-phenylethenyl]piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the compound's structure and the biological system it interacts with.
Comparison with Similar Compounds
3-[(E)-2-phenylethenyl]piperidine hydrochloride is similar to other piperidine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
Piperidine
N-phenylpiperidine
3-phenylpiperidine
These compounds share the piperidine ring but differ in the substituents attached to the ring, leading to variations in their chemical properties and applications.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
